An In-depth Technical Guide to 3-Vinylphenylboronic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Vinylphenylboronic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Vinylphenylboronic acid, a member of the versatile family of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring both a reactive boronic acid moiety and a polymerizable vinyl group, makes it a valuable reagent in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 3-Vinylphenylboronic acid, with a particular focus on its role in synthetic chemistry and its relevance to drug discovery and development.
Chemical Properties and Structure
3-Vinylphenylboronic acid is a white to off-white crystalline solid. The presence of the boronic acid group imparts Lewis acidity to the molecule, a characteristic that is central to its reactivity. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in the solid state or in non-aqueous solutions. This propensity for dehydration should be considered when handling and analyzing the compound.
Physicochemical Data
A summary of the key physicochemical properties of 3-Vinylphenylboronic acid is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 15016-43-0 | |
| Molecular Formula | C₈H₉BO₂ | |
| Molecular Weight | 147.97 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 141-147 °C | |
| pKa | Predicted: 8.34 ± 0.10 | |
| Solubility | Phenylboronic acids generally exhibit low solubility in non-polar hydrocarbon solvents and higher solubility in polar organic solvents such as ethers and ketones. Specific quantitative data for 3-vinylphenylboronic acid is not readily available in the literature. | [1][2] |
Structural Representation
The structure of 3-Vinylphenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the meta-position and a vinyl group (-CH=CH₂) at the para-position relative to the boronic acid.
Figure 1: Chemical structure of 3-Vinylphenylboronic acid.
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Vinylphenylboronic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenyl ring. The vinyl group protons would appear as a characteristic set of multiplets, typically a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.
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¹³C NMR: The spectrum would display signals for the eight carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region (around 120-140 ppm), with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation. The vinyl carbons would appear in the olefinic region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-Vinylphenylboronic acid would exhibit characteristic absorption bands corresponding to its functional groups. These would include O-H stretching vibrations from the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring, and C-H stretching and bending vibrations.
Experimental Protocols
Synthesis of 3-Vinylphenylboronic Acid
A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. While a specific detailed protocol for 3-vinylphenylboronic acid was not found in the immediate search results, a general procedure adapted for this synthesis is outlined below. This protocol is based on well-established methods for the synthesis of arylboronic acids.
Reaction Scheme:
Materials:
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3-Bromostyrene
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Magnesium turnings
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Iodine (crystal, for initiation)
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Anhydrous tetrahydrofuran (THF)
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Triisopropyl borate or trimethyl borate
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Hydrochloric acid (aqueous solution)
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Diethyl ether
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Grignard Reagent Formation:
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All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
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Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Add a small crystal of iodine to initiate the reaction.
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Dissolve 3-bromostyrene in anhydrous THF and add it dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture until the magnesium is consumed.
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Borylation:
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Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath to a low temperature (e.g., -78 °C).
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Dissolve the trialkyl borate in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purification:
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The crude 3-vinylphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent.
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Suzuki-Miyaura Cross-Coupling Reaction
3-Vinylphenylboronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A general protocol for such a reaction is provided below.
Reaction Scheme:
Materials:
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3-Vinylphenylboronic acid
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Aryl or vinyl halide (e.g., bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)
Procedure:
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To a reaction vessel, add the aryl or vinyl halide, 3-vinylphenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
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Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Add the palladium catalyst under the inert atmosphere.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.
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Filter the mixture to remove the catalyst and inorganic salts.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[3] Their utility stems from their unique chemical properties, which allow them to act as versatile synthetic intermediates and, in some cases, as pharmacologically active agents themselves.
3-Vinylphenylboronic acid serves as a valuable building block for the synthesis of complex organic molecules that are often the core structures of new drug candidates. The primary application of 3-vinylphenylboronic acid in this context is its use in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and styrenyl compounds, which are common motifs in many biologically active molecules.
The vinyl group on 3-vinylphenylboronic acid provides an additional handle for further chemical modifications, such as polymerization or click chemistry, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
While 3-vinylphenylboronic acid itself is not typically considered a direct modulator of signaling pathways, it is instrumental in the synthesis of molecules designed to interact with specific biological targets. The boronic acid moiety can be a key pharmacophore in certain enzyme inhibitors, where it can form a reversible covalent bond with active site serine or threonine residues.
Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of 3-vinylphenylboronic acid to its application in drug discovery.
